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Compound of Interest

Compound Name:
N3-(4-fluorophenyl)pyridine-3,4-

diamine

CAS No.: 1469018-93-6

Cat. No.: B3104272

Get Quote

Executive Summary
N3-(4-fluorophenyl)pyridine-3,4-diamine (CAS: 1469018-93-6) is a specialized heterocyclic

scaffold used primarily in medicinal chemistry as a precursor for imidazo[4,5-c]pyridine

derivatives.[1] Its structural uniqueness lies in the regioselective N-arylation at the 3-position of

the pyridine ring, distinguishing it from the more common N4-isomers. This specific substitution

pattern is essential for developing ATP-competitive kinase inhibitors (e.g., c-Met, Aurora, Src)

where the 3-N-aryl moiety occupies the hydrophobic pocket of the enzyme active site.

Chemical Identity & Physicochemical Properties[3]
[4][5]
Structural Analysis
The molecule consists of a pyridine core substituted with a primary amine at position 4 and a

secondary (4-fluorophenyl)amine at position 3. The fluorine atom at the para-position of the

phenyl ring serves two critical medicinal chemistry functions:
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Metabolic Blocking: Prevents oxidative metabolism (hydroxylation) at the biologically

vulnerable para-position.

Electronic Modulation: Increases the lipophilicity and alters the acidity of the aniline nitrogen,

influencing hydrogen bond donor capability.

Property Table
Property Value / Description

IUPAC Name N3-(4-fluorophenyl)pyridine-3,4-diamine

CAS Number 1469018-93-6

Molecular Formula C₁₁H₁₀FN₃

Molecular Weight 203.22 g/mol

Physical State Solid (Off-white to brown powder)

Solubility
Soluble in DMSO, MeOH, DCM; sparingly

soluble in water.[2]

pKa (Calculated) ~9.1 (4-NH₂), ~5.5 (Pyridine N), ~2.0 (Aniline N)

LogP (Predicted) 1.8 – 2.2 (Lipophilic)

H-Bond Donors 3 (4-NH₂, 3-NH)

H-Bond Acceptors 3 (Pyridine N, F, 4-NH₂)

Synthetic Pathways & Process Chemistry[7][8]
Achieving the correct regiochemistry (N3-arylation vs. N4-arylation) is the primary synthetic

challenge. Direct nucleophilic aromatic substitution (

) on 3,4-dihalopyridines often yields mixtures or favors the 4-position due to higher
electrophilicity at C4. Therefore, transition-metal catalysis is the preferred route for high-fidelity
synthesis.

Primary Route: Palladium-Catalyzed Buchwald-Hartwig
Amination
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This protocol utilizes 4-amino-3-bromopyridine as the starting material.[3][4] The amino group

at C4 is less reactive in cross-coupling than the C3-bromide, allowing for selective installation

of the fluorophenyl group.

Reaction Logic:

Substrate: 4-Amino-3-bromopyridine (commercially available).

Coupling Partner: 4-Fluoroaniline.

Catalyst System: Pd(OAc)₂ or Pd₂dba₃ with a bidentate ligand (e.g., BINAP or Xantphos) to

prevent catalyst poisoning by the pyridine nitrogen.

Base: Cs₂CO₃ or NaOtBu (Strong base required to deprotonate the aniline).

Visualization of Synthetic Logic
The following diagram illustrates the regioselective synthesis and subsequent cyclization

potential.
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 Ring Closure 1-(4-fluorophenyl)-1H-imidazo[4,5-c]pyridine
(Kinase Inhibitor Core)

Click to download full resolution via product page

Caption: Regioselective synthesis via Buchwald-Hartwig coupling followed by cyclization to the

bioactive imidazo[4,5-c]pyridine core.

Experimental Protocols
Protocol: Synthesis of N3-(4-fluorophenyl)pyridine-3,4-
diamine
Note: This protocol is adapted from standard Buchwald-Hartwig conditions for aminopyridines.
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Materials:

4-Amino-3-bromopyridine (1.0 eq)

4-Fluoroaniline (1.2 eq)

Pd₂(dba)₃ (0.05 eq)

BINAP (0.10 eq)

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

Inert Atmosphere: Flame-dry a reaction flask and purge with Argon or Nitrogen.

Loading: Add 4-amino-3-bromopyridine, 4-fluoroaniline, Cs₂CO₃, Pd₂(dba)₃, and BINAP to

the flask.

Solvation: Add anhydrous toluene (concentration ~0.2 M).

Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC or LC-MS for the

disappearance of the bromide.

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts

and palladium residues. Wash the pad with EtOAc.

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash

column chromatography (SiO₂), eluting with a gradient of DCM/MeOH (95:5 to 90:10).

Validation: Verify structure via ¹H NMR (look for pyridine protons and the distinct AA'BB'

system of the fluorophenyl group).

Reactivity Profile: Cyclization
The defining chemical property of this diamine is its ability to form imidazo[4,5-c]pyridines.
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Reaction with Formic Acid: Yields the C2-unsubstituted imidazo[4,5-c]pyridine.

Reaction with Aldehydes (via Na₂S₂O₅): Yields C2-substituted derivatives (e.g., C2-alkyl or

C2-aryl).

Reaction with Carbonyldiimidazole (CDI): Yields the 2-oxo derivative (cyclic urea).

Medicinal Chemistry Applications
Kinase Inhibitor Design
The N3-(4-fluorophenyl)pyridine-3,4-diamine scaffold is a "privileged structure" for targeting

the ATP-binding site of protein kinases.

Mechanism: Upon cyclization to the imidazo[4,5-c]pyridine, the N1 and N3 nitrogens

(imidazole ring) often serve as hydrogen bond acceptors/donors to the kinase "hinge region"

(e.g., Met residue in c-Met).

Fluorophenyl Role: The 4-fluorophenyl group (attached to N3 of the diamine, becoming N1 of

the imidazopyridine) typically projects into the hydrophobic "back pocket" or solvent-exposed

region, providing selectivity and potency.

Target Classes:

c-Met (Hepatocyte Growth Factor Receptor): Oncology targets.

Aurora Kinases: Mitotic regulators in cancer.

Src Family Kinases: Signaling pathways in glioblastoma.

Biological Signaling Diagram
The following diagram depicts the role of the derived scaffold in blocking kinase signaling.
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Caption: Mechanism of action for kinase inhibitors derived from the N3-(4-
fluorophenyl)pyridine-3,4-diamine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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